molecular formula C13H19IN2 B14594268 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide CAS No. 61592-26-5

1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14594268
CAS No.: 61592-26-5
M. Wt: 330.21 g/mol
InChI Key: YKFUIOPMAGHUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolium ring substituted with methyl groups and a 4-methylphenyl group, along with an iodide ion.

Preparation Methods

The synthesis of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl iodide under basic conditions to yield the desired pyrazolium iodide compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the pyrazolium ion to its corresponding pyrazoline form.

    Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed from these reactions include oxidized pyrazoles, reduced pyrazolines, and various substituted derivatives.

Scientific Research Applications

1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The pyrazolium ion can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with similar compounds such as:

    1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but lacks the 4-methyl group on the phenyl ring.

    1,2,3-Trimethyl-5-(4-chlorophenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    1,2,3-Trimethyl-5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide: Contains a methoxy group on the phenyl ring These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

61592-26-5

Molecular Formula

C13H19IN2

Molecular Weight

330.21 g/mol

IUPAC Name

1,2,3-trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium;iodide

InChI

InChI=1S/C13H18N2.HI/c1-10-5-7-12(8-6-10)13-9-11(2)14(3)15(13)4;/h5-9,11H,1-4H3;1H

InChI Key

YKFUIOPMAGHUMS-UHFFFAOYSA-N

Canonical SMILES

CC1C=C([NH+](N1C)C)C2=CC=C(C=C2)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.